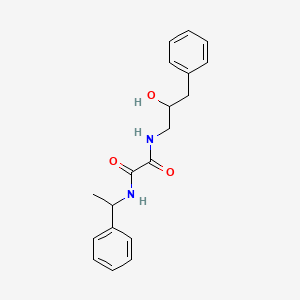

N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide" is a type of oxalamide, which is a class of compounds known for their ability to influence the crystallization behavior of polymers. Oxalamides are characterized by their amide groups and are often used as nucleating agents to enhance the crystallization rate of various polymeric materials, such as poly(hydroxyalkanoate)s (PHAs) .

Synthesis Analysis

The synthesis of oxalamide compounds can be achieved through various chemical reactions. A novel synthetic approach for the production of oxalamide derivatives involves the use of 3-(2-nitroaryl)oxirane-2-carboxamides, which undergo the classical Meinwald rearrangement and a new rearrangement sequence to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method is operationally simple and high yielding, making it a useful technique for synthesizing oxalamide compounds.

Molecular Structure Analysis

The molecular structure of oxalamide compounds can significantly affect their nucleation efficiency and compatibility with polymer matrices. For instance, oxalamide compounds with phenyl groups have been shown to exhibit higher nucleation efficiency due to their ringy terminal structures . The molecular structure also determines the formation of superstructures, such as shish-like assemblies, which can serve as nucleation sites for polymer crystallization .

Chemical Reactions Analysis

Oxalamide compounds are reactive and can participate in various chemical reactions. They can be incorporated into copolymers, as seen in the synthesis of reactive copolymers containing N-(2-hydroxypropyl)methacrylamide and N-methacryloylated derivatives of amino acids, which can further react with diamines . These reactions are influenced by the structure of the copolymer, the type of diamine, and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds are crucial for their application as nucleators in polymer crystallization. The presence of oxalamide compounds can increase the crystallization temperature and crystallinity of PHAs, as well as reduce the isothermal crystallization time . The length of the aliphatic spacer in oxalamide compounds can also influence the crystallization rate of poly(3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), with an optimal length leading to increased nucleation activity and a steady mechanical performance of PHBH materials .

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide, due to its complex structure, has been a subject of interest in various synthetic methodologies and chemical property studies. For instance, it has been explored in the context of amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting its relevance in creating complex amide structures (Ju et al., 2011). Additionally, its structural characterizations, such as the arrangement of its chlorohydroxyphenyl ring and oxalamide unit, offer insights into its three-dimensional supramolecular structure, which has implications for further chemical and pharmaceutical research (Wang et al., 2016).

Catalytic and Synthetic Applications

The compound also finds applications in catalysis, as demonstrated by its use in copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions, showcasing its potential as a ligand in facilitating organic transformations (Xia et al., 2016). This catalytic activity opens avenues for its application in the synthesis of hydroxylated aromatic compounds, which are valuable in medicinal chemistry and material science.

Materials Science and Polymer Research

In materials science, this compound contributes to the understanding of crystallization behaviors in polymers. Research on bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has shown that oxalamide compounds can significantly enhance the crystallization rate of PHAs, pointing to its role in improving material properties for biodegradable plastics and other polymer-based materials (Xu et al., 2017).

Coordination Chemistry and Metal-Organic Frameworks

Furthermore, its application extends into coordination chemistry where it serves as a ligand in the formation of coordination polymers. These materials have potential uses in gas storage, separation, and catalysis, indicating the compound's versatility in contributing to the development of new functional materials (Lakshmanan et al., 2022).

properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-19(24)18(23)20-13-17(22)12-15-8-4-2-5-9-15/h2-11,14,17,22H,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMRZDNZTZOIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)